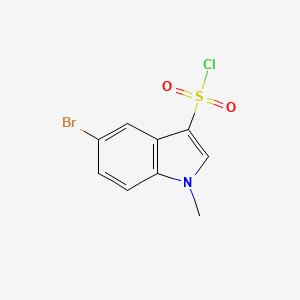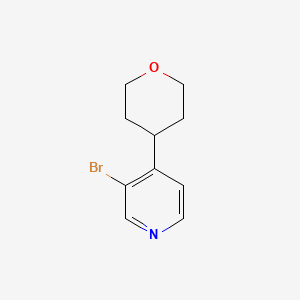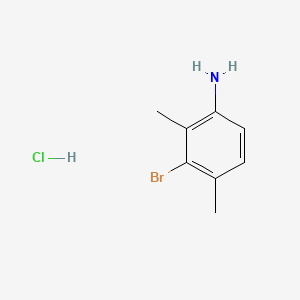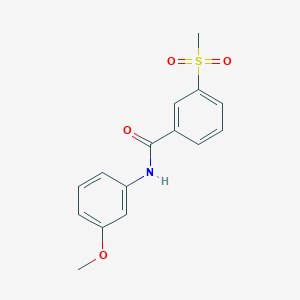
3,3,4,4,4-Pentafluoro-2-hydroxybutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid is a fluorinated organic compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid typically involves the fluorination of suitable precursors under controlled conditions. One common method is the reaction of 3,3,4,4,4-Pentafluoro-1-butanol with oxidizing agents to introduce the hydroxyl group at the desired position . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid may involve large-scale fluorination processes using advanced equipment and technology. The process is optimized to achieve maximum efficiency and cost-effectiveness while maintaining strict safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, such as ketones, carboxylic acids, amines, and halogenated compounds
Applications De Recherche Scientifique
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical and chemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,4-Pentafluoro-1-butanol: A related compound with similar fluorination but different functional groups.
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid: Another fluorinated compound with additional methylphenyl substitution.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxybutanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C4H3F5O3 |
|---|---|
Poids moléculaire |
194.06 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluoro-2-hydroxybutanoic acid |
InChI |
InChI=1S/C4H3F5O3/c5-3(6,4(7,8)9)1(10)2(11)12/h1,10H,(H,11,12) |
Clé InChI |
JNTFGUKXIMXLRS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)(C(C(F)(F)F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)


![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)





